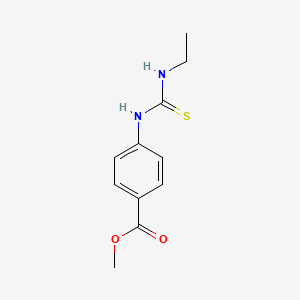
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by a cyclopentyl group attached to a dihydropyridazine ring, which is further substituted with a carboxylic acid group. Its distinct chemical structure makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves several steps. One common synthetic route starts with the cyclization of α-ketoglutaric acid to form 1,4,5,6-tetrahydro-6-oxopyridazine-3-carboxylic acid. This intermediate is then reacted with bromine to yield the desired compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Analyse Des Réactions Chimiques
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives. .
Applications De Recherche Scientifique
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown promise in biological studies, particularly in the development of anti-inflammatory agents.
Medicine: Research has indicated potential therapeutic applications, including the treatment of acute lung injury and sepsis.
Mécanisme D'action
The mechanism of action of 1-cyclopentyl-6-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, analogues of this compound have been shown to decrease the release of pro-inflammatory cytokines such as TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway . This modulation of inflammatory pathways is crucial for its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound also exhibits anti-inflammatory activity and has been studied for its potential therapeutic applications.
1-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:
The uniqueness of this compound lies in its specific structural features and its ability to modulate inflammatory responses, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
1-cyclopentyl-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-9-6-5-8(10(14)15)11-12(9)7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15) |
Clé InChI |
OXSALPKJCLLCGI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C(=O)C=CC(=N2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Furo[2,3-c]pyridine, 4,5,6,7-tetrahydro-6-methyl-](/img/structure/B8764330.png)
![2,4-Dichloro-7-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B8764331.png)


